molecular formula C24H22FNO2 B2757517 5-((4-fluorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850906-13-7

5-((4-fluorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B2757517
CAS RN: 850906-13-7
M. Wt: 375.443
InChI Key: TVAPJTSMQSBIAD-UHFFFAOYSA-N
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Description

Compounds like the one you mentioned often belong to the class of organic compounds known as benzylisoquinolines . These are aromatic compounds containing an isoquinoline to which a benzyl group is attached .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions, including the formation of carbon-nitrogen and carbon-oxygen bonds . The exact synthesis process would depend on the specific structure of the compound .


Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be studied using various techniques, including spectroscopic methods and computational chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds, including their melting points, boiling points, solubility, and stability, can be determined using various analytical techniques .

Mechanism of Action

The mechanism of action of such compounds would depend on their specific biological targets. Many benzylisoquinoline derivatives have been found to exhibit a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with these compounds would depend on their specific structures and biological activities. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

Future research on such compounds could focus on exploring their potential therapeutic applications, optimizing their synthesis processes, and studying their mechanisms of action .

properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-2-[(4-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO2/c1-17-5-7-18(8-6-17)15-26-14-13-21-22(24(26)27)3-2-4-23(21)28-16-19-9-11-20(25)12-10-19/h2-12H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAPJTSMQSBIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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